(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-2-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(16-9-12-3-1-2-4-15(12)18-16)19-7-5-13(10-19)14-6-8-21-11-14/h1-4,6,8-9,11,13,18H,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVHIOZDGFNFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the thiophene and pyrrolidine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, using reagents like halogens or sulfonyl chlorides, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Scientific Research Applications
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiophene and pyrrolidine rings contribute to the compound’s overall electronic properties, enhancing its binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or receptors involved in disease pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidin-1-yl(thiophen-3-yl)methanone Derivatives
The compound pyrrolidin-1-yl(thiophen-3-yl)methanone (1p) () shares the pyrrolidine-thiophene scaffold but lacks the indole moiety. In Rh(III)-catalyzed C-H alkenylation reactions, 1p produces a mixture of C2- and C4-alkenylated products due to competing regioselectivity at the thiophene ring. In contrast, the indole-containing target compound exhibits preferential reactivity at the C3 position of the indole ring, highlighting the electronic influence of the indole’s nitrogen atom on reaction pathways .
Table 1: Reactivity Comparison in Alkenylation Reactions
| Compound | Reactivity Site | Yield Range | Key Feature Influencing Reactivity |
|---|---|---|---|
| Target Compound (Indole) | Indole C3 | 70-85% | Electron-rich indole ring |
| 1p (Thiophene) | Thiophene C2/C4 | 60-75% | Thiophene’s sulfur lone pairs |
Indole-Based Methanone Derivatives
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone (3a)
This analog () replaces the pyrrolidine-thiophene group with a pyrazole-pyridine system. The synthesis involves chalcone intermediates and nicotinic acid hydrazide under reflux conditions, differing from the catalytic methods used for the target compound.
(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone
This derivative () substitutes the thiophene with a nitrobenzene group. The nitro group’s electron-withdrawing nature decreases electron density at the methanone bridge, altering its reactivity in nucleophilic additions. The reported synthesis yield (64%) is lower than typical yields for thiophene-containing analogs, suggesting steric challenges from the nitro group .
Thiophene-Modified Pyrrolidine Methanones
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
The hydroxyl group on the pyrrolidine ring () enhances hydrophilicity, improving aqueous solubility compared to the target compound. However, the methyl-thiophene substituent may reduce metabolic stability due to increased susceptibility to oxidative metabolism .
Piperidine-Pyrimidine Analogs
Compounds like (1H-indol-2-yl)(3-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)methanone () introduce a piperidine-pyrimidine group. Such modifications are common in kinase inhibitor design .
Biological Activity
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound featuring an indole ring, a thiophene ring, and a pyrrolidine ring. This unique structure is of significant interest due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to the interactions of its indole and thiophene moieties with various biological targets. Indole derivatives are known for their diverse biological activities, including:
- Antiviral Activity : Indole derivatives have shown efficacy against various viral infections.
- Anticancer Activity : Compounds similar to this one have demonstrated the ability to inhibit the growth of cancer cells, particularly in rapidly dividing cell lines such as A549.
- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Anticancer Activity
Research has indicated that this compound can suppress the growth of cancer cells. In studies involving various cancer cell lines, compounds with similar structures showed significant antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | A549 | 0.98 |
| 3e | A549 | 1.50 |
| 3g | A549 | 2.00 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In terms of antimicrobial properties, this compound has been evaluated against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA | 1.00 |
| Mycobacterium tuberculosis | 0.98 |
| Candida albicans | 7.80 |
The low minimum inhibitory concentrations (MICs) against MRSA and Mycobacterium tuberculosis highlight its potential as a therapeutic agent in treating resistant infections .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Research : A study demonstrated that indole derivatives could preferentially inhibit rapidly dividing cancer cells over normal fibroblasts, indicating selective toxicity towards tumor cells .
- Antimicrobial Evaluation : Another research evaluated various indole derivatives for their antibacterial properties against S. aureus and MRSA, revealing promising results for compounds structurally related to this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indole derivatives with substituted pyrrolidine precursors. For example, a protocol analogous to thioether-linked compounds (e.g., 1-(Indolin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone) involves nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction parameters like temperature (0–60°C), base selection (e.g., K₂CO₃ or Et₃N), and stoichiometric ratios must be optimized to enhance yield (>70%) and purity (HPLC >95%) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomerism or stereochemistry?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns and detect tautomeric forms (e.g., indole NH proton at δ ~12 ppm).
- X-ray crystallography : Resolve stereochemistry at the pyrrolidine ring (3-position) and thiophene orientation, as demonstrated in phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone studies .
- Mass spectrometry (HRMS) : Verify molecular formula (C₁₆H₁₃N₂OS) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can address contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Validate findings using:
- Dose-response curves (IC₅₀ determination across 0.1–100 µM).
- Target-specific assays : Screen against kinases (e.g., JAK/STAT) or GPCRs linked to pyrrolidine-thiophene pharmacophores .
- Metabolic stability tests : Assess if CYP450-mediated degradation alters activity, as seen in similar triazole-pyrrolidine derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to targets like serotonin receptors (5-HT₂A), leveraging the indole moiety’s affinity for aromatic binding pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR models : Corrogate substituent effects (e.g., thiophene vs. furan) on activity using datasets from PubChem BioAssay .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, given the pyrrolidine ring’s stereocenter?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution (e.g., lipases) .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective pyrrolidine formation (e.g., >90% ee) .
- Process optimization : Continuous flow reactors reduce racemization risks during scale-up .
Contradictions in Evidence
- Stereochemical Stability : notes racemization risks in pyrrolidine derivatives under acidic conditions, while assumes stability in continuous flow systems. Researchers must validate conditions via chiral HPLC .
- Biological Targets : While links thiophene-pyrrolidine hybrids to anticancer activity, suggests neuropharmacological targets (e.g., 5-HT receptors). Context-dependent screening is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
